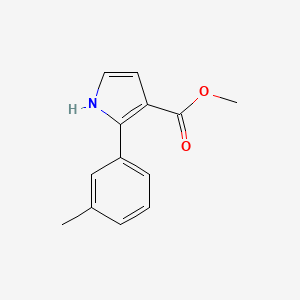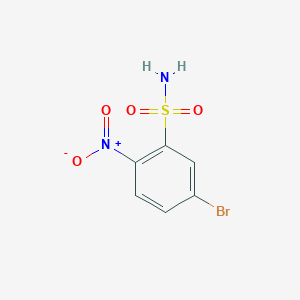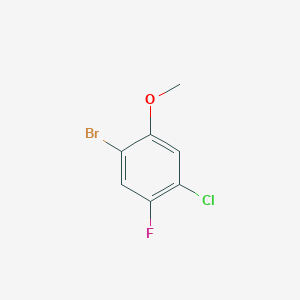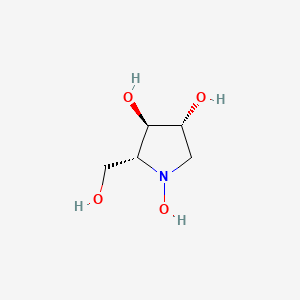
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol is a chiral organic compound with multiple hydroxyl groups. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of multiple hydroxyl groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol typically involves the use of chiral starting materials or catalysts to ensure the correct stereochemistry. One common method is the reduction of a suitable precursor, such as a pyrrolidine derivative, using a reducing agent like sodium borohydride or lithium aluminum hydride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R,3,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as tosyl chloride or thionyl chloride can be used to convert hydroxyl groups into better leaving groups for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups such as halides or ethers.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a precursor for biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature and functional groups.
Industry: Applications in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxyl groups can form hydrogen bonds, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Unique due to its specific stereochemistry and multiple hydroxyl groups.
(2S,3S,4S)-2-(Hydroxymethyl)pyrrolidine-1,3,4-triol: Similar structure but different stereochemistry, leading to different properties and reactivity.
(2R,3R,4R)-2-(Methoxymethyl)pyrrolidine-1,3,4-triol: Similar structure with a methoxy group instead of a hydroxyl group, affecting its chemical behavior.
Properties
Molecular Formula |
C5H11NO4 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(2R,3R,4R)-1-hydroxy-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO4/c7-2-3-5(9)4(8)1-6(3)10/h3-5,7-10H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
GEDDJAUZSNFFHH-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1O)CO)O)O |
Canonical SMILES |
C1C(C(C(N1O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


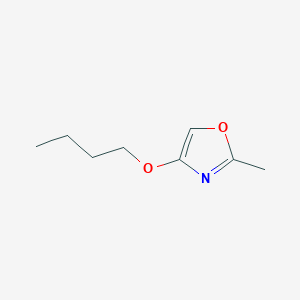
![1-(7-(Aminomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B15206340.png)
![tert-Butyl 5-amino-3,4,5,6-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B15206352.png)
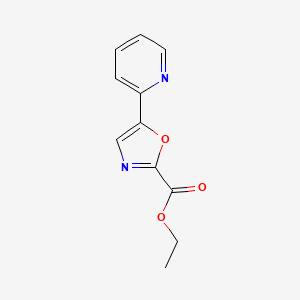
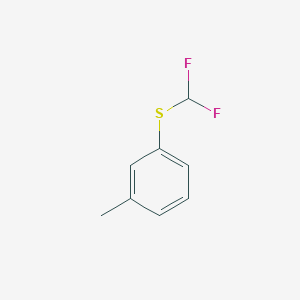
![2-Aminobenzo[d]oxazole-4-sulfonamide](/img/structure/B15206367.png)
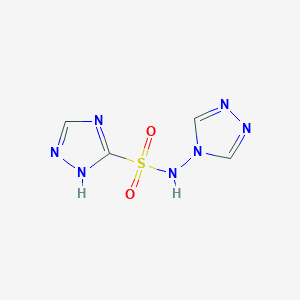
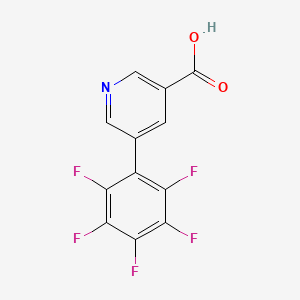
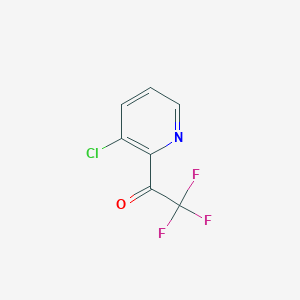
![Benzyl (8-azabicyclo[3.2.1]octan-3-ylmethyl)carbamate](/img/structure/B15206396.png)
